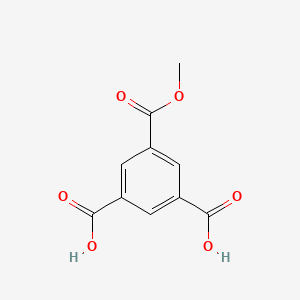

5-(Methoxycarbonyl)isophthalic acid

CAS No.: 18263-95-1

Cat. No.: VC16497374

Molecular Formula: C10H8O6

Molecular Weight: 224.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18263-95-1 |

|---|---|

| Molecular Formula | C10H8O6 |

| Molecular Weight | 224.17 g/mol |

| IUPAC Name | 5-methoxycarbonylbenzene-1,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C10H8O6/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |

| Standard InChI Key | STBOKQUWWUFPAZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |

Introduction

Molecular Structure and Chemical Identity

The molecular formula of 5-(methoxycarbonyl)isophthalic acid is C₁₀H₈O₆, with a molecular weight of 224.17 g/mol. Its IUPAC name is 5-(methoxycarbonyl)benzene-1,3-dicarboxylic acid, reflecting the substitution pattern on the aromatic ring. Key structural features include:

-

Positional isomerism: The methoxycarbonyl group resides at the 5-position relative to the two carboxylic acid groups at positions 1 and 3 .

-

Tautomeric potential: The carboxylic acid groups enable keto-enol tautomerism under specific conditions, though this behavior remains unquantified in literature.

Table 1: Fundamental Identifiers

Synthesis and Reaction Pathways

While no direct synthesis protocol for 5-(methoxycarbonyl)isophthalic acid appears in the reviewed literature, analogous compounds provide methodological insights:

Esterification Approaches

Methyl ester derivatives of isophthalic acid (e.g., mono-methyl isophthalate, CAS 1877-71-0) are typically synthesized via acid-catalyzed esterification using methanol . For 5-(methoxycarbonyl)isophthalic acid, a plausible route involves:

-

Selective protection of one carboxylic acid group on isophthalic acid

-

Methoxycarbonylation at the 5-position using methyl chloroformate

-

Deprotection of the remaining carboxylic acid group

Continuous Flow Considerations

Recent patents on 5-nitroisophthalic acid synthesis demonstrate advanced reactor designs achieving reaction times ≤20 minutes through temperature-zoned continuous flow systems . Adapting such systems could potentially optimize the synthesis of 5-(methoxycarbonyl)isophthalic acid by:

-

Enabling rapid mixing of reactants in microfluidic channels

-

Reducing side reactions through short residence times

Physicochemical Properties

Experimental data for 5-(methoxycarbonyl)isophthalic acid remains sparse, but computational predictions and analog comparisons suggest:

Solubility Characteristics

| Solvent | Predicted Solubility (g/100mL) | Basis for Estimation |

|---|---|---|

| Water | <0.1 | Analogous dicarboxylic acids |

| DMSO | >5 | Polar aprotic solvent affinity |

| Methanol | 1–3 | Ester group compatibility |

Thermal Stability

Differential scanning calorimetry (DSC) data for related compounds shows decomposition onset temperatures:

-

Mono-methyl isophthalate: 210°C

Extrapolating this trend suggests 5-(methoxycarbonyl)isophthalic acid likely decomposes between 250–300°C.

Industrial and Research Applications

Polymer Modification

The dual carboxylic acid functionality enables potential use in:

-

Polyester resins: As a branching agent to modify crystallinity

-

Epoxy hardeners: Through reaction with epichlorohydrin

-

Metal-organic frameworks (MOFs): As a tritopic linker

Comparative Analysis with Related Derivatives

Table 2: Isophthalic Acid Derivatives Comparison

| Compound | CAS | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 5-(Methoxycarbonyl)isophthalic acid | 18263-95-1 | C₁₀H₈O₆ | 2 × COOH, 1 × COOCH₃ |

| Mono-methyl isophthalate | 1877-71-0 | C₉H₈O₄ | 1 × COOH, 1 × COOCH₃ |

| Dimethyl 5-hydroxyisophthalate | 13036-02-7 | C₁₀H₁₀O₅ | 2 × COOCH₃, 1 × OH |

Challenges and Research Opportunities

-

Synthesis Optimization: Developing atom-efficient routes with >90% yield

-

Crystallographic Studies: X-ray diffraction analysis to confirm molecular geometry

-

Application Exploration: Systematic evaluation in polymer blends and coordination chemistry

-

Toxicity Profiling: Ecotoxicological assessments for industrial deployment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume